2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
Description
2,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1820684-42-1; PubChem CID: 112758029) is an organic compound featuring a substituted imidazole core with a carboxylic acid group at position 4 and methyl groups at positions 2 and 4. Its hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Key properties include:
- Molecular formula: C₆H₈N₂O₂·HCl (molecular weight: 178.6 g/mol).
- Structure: The imidazole ring is substituted with methyl groups (C-2 and C-5) and a carboxylic acid (C-4), protonated as a hydrochloride salt .
- Physical properties: Appears as a powder, stored at room temperature .
- Safety: Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
2,5-dimethyl-1H-imidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-3-5(6(9)10)8-4(2)7-3;/h1-2H3,(H,7,8)(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWUZQGECHXBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820684-42-1 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 2,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820684-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylimidazole with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield different substituted imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various esters or amides .
Scientific Research Applications
Antimicrobial Activity
2,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride exhibits notable antimicrobial properties. Research has shown its effectiveness against various pathogens, including bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
This compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria positions it as a potential candidate for antibiotic development .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies indicate that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HCT116 | 7.5 | Cell cycle arrest at G2/M phase |
The mechanisms behind its anticancer effects include enzyme inhibition and modulation of cellular receptors, leading to increased oxidative stress in cancer cells .
Enzyme Studies
This compound serves as a valuable tool in biochemical assays for studying enzyme mechanisms. Its structural properties allow it to act as a probe for various enzymatic reactions, particularly those involving imidazole derivatives .
Buffering Agent
In biological research, 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 .
Coordination Chemistry
The compound functions as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that can exhibit unique electronic and optical properties. Its ability to form stable complexes with transition metals makes it useful in catalysis and materials science applications .
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its versatility allows for modifications that enhance performance in various applications, including pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of imidazole derivatives highlighted the effectiveness of 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride against resistant strains of bacteria. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Mechanisms
Research exploring the anticancer mechanisms revealed that this compound could effectively induce apoptosis in breast cancer cell lines through ROS generation and modulation of apoptotic pathways. The findings support further investigation into its therapeutic potential against various cancers.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride depends on its specific application. In biochemical contexts, it can act as an enzyme inhibitor or activator by binding to active sites or allosteric sites on proteins . The molecular targets and pathways involved vary widely depending on the specific biological system being studied .
Comparison with Similar Compounds
(a) 1H-Imidazol-2-ylmethanol Hydrochloride
- Structure : Features a hydroxymethyl group at C-2 instead of a carboxylic acid.
- Molecular weight : 134.56 g/mol (C₄H₆N₂O·HCl) .
- Key differences : The absence of a carboxylic acid group reduces acidity and hydrogen-bonding capacity compared to the target compound. This impacts solubility and reactivity in synthetic applications .
(b) 4,5-Dimethyl Imidazole Dicarboxylate Derivatives
- Structure: Alkylamino chains at N-1 and ester groups at C-4/C-5 (e.g., compounds 1–4 in ).
- Key differences: Ester groups lower water solubility compared to the carboxylic acid in the target compound. The alkylamino chains enhance lipophilicity, affecting membrane permeability in biological systems .
Hydrochloride Salts of Heterocyclic Alkaloids
(a) Berberine Hydrochloride and Jatrorrhizine Hydrochloride
- Structure: Isoquinoline alkaloids with fused aromatic systems, unlike the imidazole core.
- Molecular weight: Berberine HCl (C₂₀H₁₈ClNO₄; ~371.8 g/mol) is significantly larger than the target compound .
- Functional differences : These alkaloids exhibit antimicrobial and anti-inflammatory properties, whereas the target compound’s applications remain exploratory, likely tied to its imidazole-carboxylic acid motif .
Carboxylic Acid Hydrochlorides in Non-Imidazole Systems
(a) 2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride Hydrate (DPH)
- Structure: A pentanoic acid derivative with diamino and difluoromethyl groups.
Comparative Data Table
Key Research Findings and Implications
Solubility and Reactivity : The carboxylic acid group in the target compound improves water solubility compared to ester or hydroxymethyl derivatives, favoring its use in aqueous-phase reactions .
Pharmacological Potential: Unlike berberine HCl, which targets microbial pathways, the imidazole-carboxylic acid structure may interact with metalloenzymes or ion channels, warranting further study .
Synthetic Flexibility : The methyl and carboxylic acid groups allow regioselective modifications, enabling the creation of analogs for structure-activity relationship (SAR) studies .
Biological Activity
2,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C6H8N2O2·HCl
- Molecular Weight : 178.6 g/mol
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with imidazole rings can inhibit the growth of various bacteria and fungi. Specifically, 2,5-dimethyl-1H-imidazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in various studies. Notably, compounds similar to 2,5-dimethyl-1H-imidazole-4-carboxylic acid have been tested against different cancer cell lines. The results indicated that these compounds can induce apoptosis and inhibit cell proliferation in a dose-dependent manner.
A specific study demonstrated that imidazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HCT116 | 7.5 | Cell cycle arrest at G2/M phase |
The biological activity of 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Study on Anticancer Activity
In a notable case study, researchers synthesized a series of imidazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. Among these, 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride demonstrated significant efficacy against MCF-7 cells with an IC50 value of 5 µM. The study concluded that the compound's ability to induce apoptosis was linked to its influence on mitochondrial membrane potential and caspase activation .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of imidazole derivatives, including 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride. The results indicated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology :
-
Classical imidazole synthesis : Use a multi-step approach involving cyclization of α-diketones with ammonia and aldehydes under acidic conditions. For example, refluxing 2,5-dimethyl-1H-imidazole-4-carboxylic acid precursors (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate at controlled temperatures (100–120°C) for 3–5 hours .
-
Substitution reactions : Introduce functional groups via nucleophilic substitution or coupling reactions. For instance, halogenation of the imidazole core using SOCl₂ or H₂O₂ under anhydrous conditions, followed by carboxylation .
-
Yield optimization : Monitor pH and temperature to prevent decomposition. Recrystallization from DMF/acetic acid mixtures improves purity .
- Data Table :
| Precursor | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Formyl-indole derivative | Acetic acid, NaOAc, reflux (3 h) | 65–70 | ≥97% |
| Halogenated intermediate | SOCl₂, 60°C, 2 h | 75–80 | ≥95% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) for purity assessment. Retention time comparison against standards is critical .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at positions 2 and 5) and HCl salt formation via chemical shifts (e.g., δ 2.51 ppm for CH₃ in CDCl₃) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure using SHELX software to confirm stereochemistry and hydrogen bonding with HCl .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential HCl vapor release during decomposition .
- First aid : For skin exposure, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in drug design?
- Methodology :
- DFT calculations : Use B3LYP/6-31G(d) basis sets to model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites for ligand-protein interactions .
- Thermochemical accuracy : Validate with experimental atomization energies (average deviation ≤2.4 kcal/mol) to ensure reliable predictions .
Q. What strategies resolve contradictions in biological activity data for imidazole derivatives?
- Methodology :
- Dose-response analysis : Perform IC₅₀ assays across multiple cell lines to distinguish compound-specific effects from assay artifacts.
- Metabolic stability testing : Use liver microsomes to evaluate if observed discrepancies arise from rapid degradation in certain models .
- Structural analogs : Compare activity of 2,5-dimethyl derivatives with 4-imidazoleacetic acid hydrochloride (CAS 3251-69-2) to isolate the role of methyl substituents .
Q. How can X-ray crystallography resolve ambiguities in protonation states of the imidazole ring?
- Methodology :
- Data collection : Use high-resolution (≤1.0 Å) synchrotron data to detect hydrogen atom positions.
- Refinement : Apply SHELXL for charge-density analysis, focusing on Cl⁻···H-N hydrogen bond lengths (typically 1.8–2.2 Å) to confirm protonation .
Methodological Considerations
- Avoid common pitfalls :
- Synthesis : Excess HCl may hydrolyze the imidazole ring; use stoichiometric equivalents .
- Crystallography : Twinning or poor crystal quality can distort results. Optimize crystallization solvents (e.g., isopropyl alcohol) .
- Advanced tools :
- Retrosynthesis software : Leverage AI-driven platforms (e.g., Reaxys/PubChem databases) to propose novel routes using precursors like 2-aminothiazol-4(5H)-one .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
